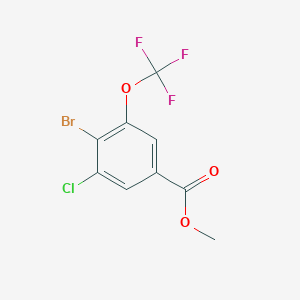

![molecular formula C14H17N3O3 B2651098 1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956181-62-7](/img/structure/B2651098.png)

1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a methoxy group (-OCH3) and a nitro group (-NO2), both of which can significantly affect the molecule’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula, but without experimental data such as X-ray crystallography or NMR spectroscopy, the exact structure can’t be confirmed .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is typically very reactive and could undergo reduction reactions. The methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial and DNA Photocleavage Properties

- Synthesis and Antibacterial Potential : A study by Sharma et al. (2020) focused on the synthesis and characterization of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, which demonstrated significant antibacterial potential against various bacterial strains. Additionally, some compounds exhibited noteworthy DNA photocleavage activity, particularly those bearing halogen groups (Sharma et al., 2020).

Structural and Material Applications

Organized Assemblies in Ionic Salts : Research by Zheng et al. (2013) explored the reactions of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with nitric acid, producing complex structures. These assemblies have implications for the development of new materials (Zheng et al., 2013).

Hydrogen-Bonded Supramolecular Materials : Moyano et al. (2021) investigated 1H-pyrazoles for their ability to form hydrogen-bonded supramolecular materials. These compounds showed potential for creating diverse structures based on hydrogen bonding, which could be useful in material science (Moyano et al., 2021).

Corrosion Inhibition

- Corrosion Inhibitors in Industrial Processes : Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives as novel corrosion inhibitors for industrial applications. These compounds showed high inhibition efficiencies, suggesting their potential use in protecting metals in corrosive environments (Dohare et al., 2018).

Chemical Synthesis and Characterization

- NMR Spectroscopic Investigations : Holzer and Hallak (2004) conducted NMR spectroscopic investigations of pyrazolone derivatives, which contribute to our understanding of the chemical properties and reactions of these compounds (Holzer & Hallak, 2004).

Anticancer Research

- Novel Anticancer Agents : Budzisz et al. (2004) evaluated platinum and palladium complexes with pyrazole-containing ligands for their potential as novel anticancer agents. These compounds displayed promising cytotoxicity against leukemia cell lines (Budzisz et al., 2004).

Other Applications

Fluorescence and Non-Linear Optical Properties : Barberá et al. (1998) studied 2-pyrazoline derivatives for their fluorescence, non-linear optical, and mesogenic properties, demonstrating their versatility as optical materials (Barberá et al., 1998).

Synthesis of Novel Pyrazolone Derivatives : Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. These findings contribute to the development of new chemical entities in pharmaceutical research (Antre et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10-8-11(2)17(15-10)14(9-16(18)19)12-4-6-13(20-3)7-5-12/h4-8,14H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFRGWARPGSGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

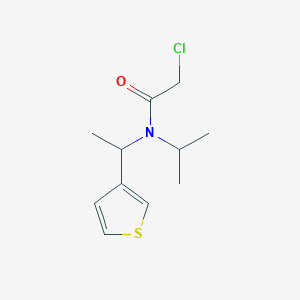

![N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2651016.png)

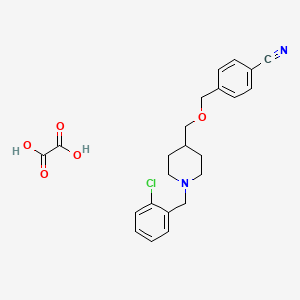

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2651019.png)

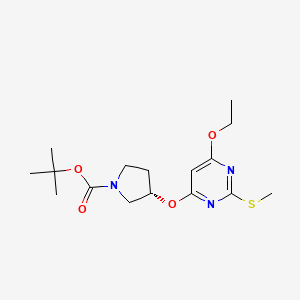

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2651024.png)

![3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2651025.png)

![5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651027.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one](/img/structure/B2651030.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)

![N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2651035.png)

![1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651036.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651037.png)